![molecular formula C6H8K8O18P4 B560830 D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt CAS No. 103497-71-8](/img/structure/B560830.png)
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt
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Overview
Description
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a component of the lipid signaling pathway . It has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor . It also binds to the pleckstrin homology (PH) domain of p130 .
Molecular Structure Analysis
The molecular formula of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is C6H8O18P4K8 . Its molecular weight is 804.80 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
The compound is stored at a temperature of -20°C . It has a molecular weight of 804.80 g/mol . The compound’s structure can be represented by InChI and SMILES strings .Scientific Research Applications
Component of Lipid Signaling Pathway
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is a component of the lipid signaling pathway . It has been shown to antagonize the negative regulation of calcium-mediated chloride secretion by epidermal growth factor .
Binding to Pleckstrin Homology (PH) Domain
This compound has also been shown to bind to the pleckstrin homology (PH) domain of p130 . The PH domain is a protein domain that occurs in a wide range of proteins involved in intracellular signaling or as constituents of the cytoskeleton.
Substrate for Inositol Kinases
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt acts as a substrate for inositol kinases . These enzymes phosphorylate inositol compounds, leading to the production of a variety of inositol pentaphosphates and hexakisphosphates .
Role in Cellular Calcium Mobilization
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt plays a fundamental role in cellular calcium mobilization . It is recognized by inositol 1,4,5-trisphosphate kinase, which phosphorylates it to generate a tetrakisphosphate .
Implications in Synaptic Plasticity and Learning
The compound has been implicated in synaptic plasticity and impairments of learning and memory . This suggests a potential role in neurological processes and disorders.
Potential Anticancer Applications
Recent research has suggested that D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt may have potential anticancer applications . Inhibitors of inositol hexakisphosphate kinase, which can process this compound, have demonstrated therapeutic benefits in animal models, such as reducing blood glucose and attenuating myocardial injury .
Mechanism of Action
Target of Action
The primary target of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt is the Inositol 1,4,5-trisphosphate receptor (Ins(1,4,5)P3 receptor) . This receptor plays a crucial role in regulating intracellular calcium levels .
Mode of Action
D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt acts as a potent inhibitor of Ins(1,4,5)P3 5-phosphatase . It facilitates calcium influx by sensitizing the Ins(1,4,5)P3-mediated activation of ICRAC, a type of calcium release-activated calcium channel .
Biochemical Pathways
The compound is part of the lipid signaling pathway . It antagonizes the negative regulation of calcium-mediated chloride secretion by epidermal growth factor . It also binds to the pleckstrin homology (PH) domain of p130, a protein involved in cell signaling .
Result of Action
The compound increases intracellular calcium levels . This can lead to a variety of cellular responses, including the activation of calcium-dependent signal transduction pathways .
Action Environment
The action, efficacy, and stability of D-myo-Inositol 1,4,5,6-tetrakis(phosphate) potassium salt can be influenced by various environmental factors. For instance, the compound should be stored at a temperature of -20°C . .
Safety and Hazards
properties
IUPAC Name |
octapotassium;[(1R,2S,3R,4R,5S,6S)-2,3-dihydroxy-4,5,6-triphosphonatooxycyclohexyl] phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O18P4.8K/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2+,3-,4-,5+,6+;;;;;;;;/m1......../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOARMWMDZTZZSB-FPQWBLQBSA-F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8K8O18P4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50745631 |
Source
|
Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
804.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103497-71-8 |
Source
|
Record name | Octapotassium (1R,2S,3S,4R,5R,6S)-5,6-dihydroxycyclohexane-1,2,3,4-tetrayl tetrakis(phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50745631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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